(S,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid
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Overview
Description
(S,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a methyl group and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of N-substituted piperidines to form pyrrolidine derivatives, which are then functionalized to introduce the acrylic acid group . The reaction conditions often include the use of specific oxidants and additives to achieve the desired selectivity and yield.
Industrial Production Methods
Industrial production methods for (S,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(S,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylic acid moiety to its corresponding alcohol or alkane derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrolidine ring, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(S,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid include pyrrolidin-2-ones and other pyrrolidine derivatives . These compounds share structural similarities and may exhibit comparable chemical and biological properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a pyrrolidine ring and an acrylic acid moiety
Properties
Molecular Formula |
C8H13NO2 |
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Molecular Weight |
155.19 g/mol |
IUPAC Name |
(E)-3-[(2S)-1-methylpyrrolidin-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C8H13NO2/c1-9-6-2-3-7(9)4-5-8(10)11/h4-5,7H,2-3,6H2,1H3,(H,10,11)/b5-4+/t7-/m0/s1 |
InChI Key |
KKGNNTRMDRNYDJ-KPJROHGDSA-N |
Isomeric SMILES |
CN1CCC[C@H]1/C=C/C(=O)O |
Canonical SMILES |
CN1CCCC1C=CC(=O)O |
Origin of Product |
United States |
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